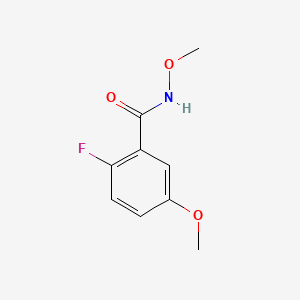
2-Fluoro-N,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N,5-dimethoxybenzamide is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position and methoxy groups at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,5-dimethoxybenzamide typically involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzene ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines in polar solvents.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-N,5-dimethoxyaniline.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
2-Fluoro-N,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-N,5-dimethoxybenzamide involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy groups can also play a role in modulating the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-N,3-dimethoxybenzamide
- 2-Fluoro-N,4-dimethoxybenzamide
- 2-Fluoro-N,6-dimethoxybenzamide
Uniqueness
2-Fluoro-N,5-dimethoxybenzamide is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This unique structure can lead to different interaction profiles with biological targets, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
2-fluoro-N,5-dimethoxybenzamide |
InChI |
InChI=1S/C9H10FNO3/c1-13-6-3-4-8(10)7(5-6)9(12)11-14-2/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
RBMVYJTXAHGDRV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)C(=O)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14015211.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)


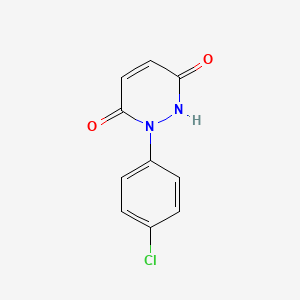
![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)
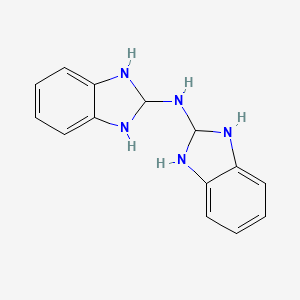
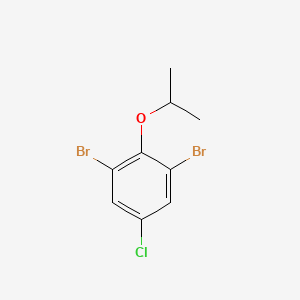

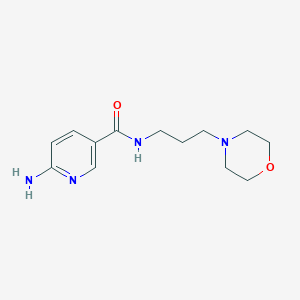
![3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol](/img/structure/B14015264.png)
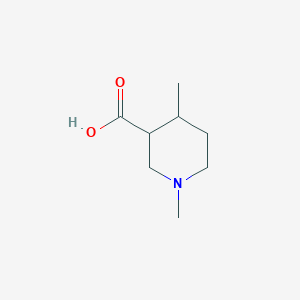
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
